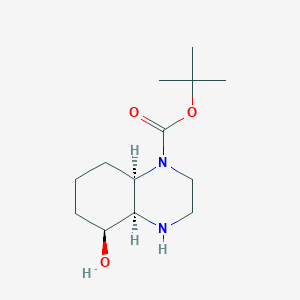
Boc-DAUnd HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride, commonly referred to as Boc-DAUnd HCl, is a chemical compound used primarily in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride typically involves the reaction of 1,11-diaminoundecane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in multi-step organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of amine groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The primary mechanism of action for N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride involves the protection of amine groups. The Boc group stabilizes the amine by forming a less reactive carbamate, which can be selectively removed under acidic conditions. This allows for controlled reactions in multi-step synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-t-Butyloxycarbonyl-1,11-diaminododecane hydrochloride
- N1-t-Butyloxycarbonyl-1,11-diaminononane hydrochloride
- N1-t-Butyloxycarbonyl-1,11-diaminooctane hydrochloride
Uniqueness
N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride is unique due to its specific chain length and the stability of its Boc-protected amine groups. This makes it particularly useful in the synthesis of long-chain diamines and related compounds .
Eigenschaften
Molekularformel |
C16H35ClN2O2 |
|---|---|
Molekulargewicht |
322.9 g/mol |
IUPAC-Name |
tert-butyl N-(11-aminoundecyl)carbamate;hydrochloride |
InChI |
InChI=1S/C16H34N2O2.ClH/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17;/h4-14,17H2,1-3H3,(H,18,19);1H |
InChI-Schlüssel |
VIWKQMDFVUBKNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


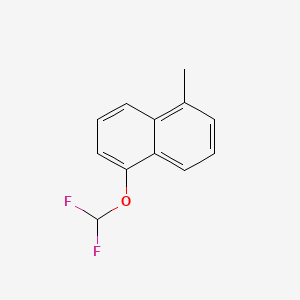
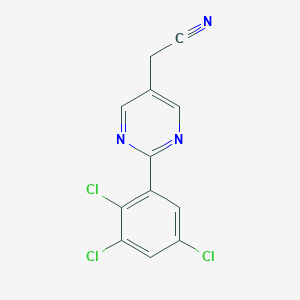
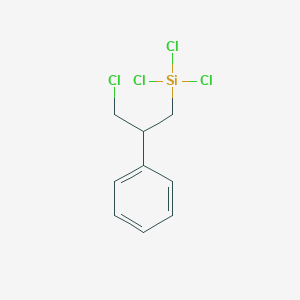
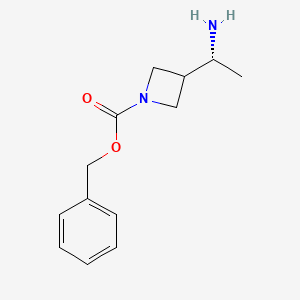
![Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)
![(R)-Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14047037.png)
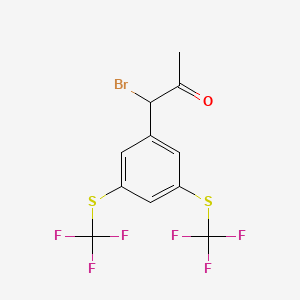
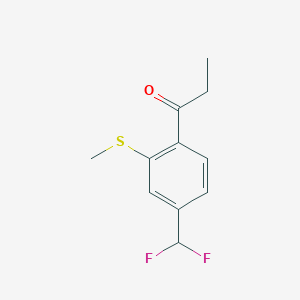
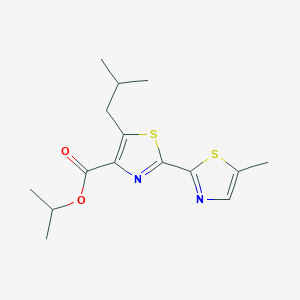

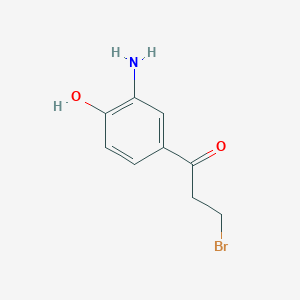
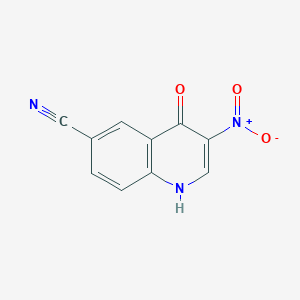
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)
